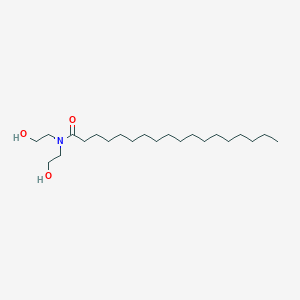

N,N-Bis(2-hydroxyethyl)stearamide

Beschreibung

The exact mass of the compound N,N-Bis(2-hydroxyethyl)stearamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Foam boosting; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality N,N-Bis(2-hydroxyethyl)stearamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-hydroxyethyl)stearamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N,N-bis(2-hydroxyethyl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h24-25H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZOMURMPLSSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059091 | |

| Record name | Stearic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-82-3 | |

| Record name | Stearic acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)octadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4H07OJB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Comprehensive-Guide-to-the-Synthesis-of-N,N-Bis(2-hydroxyethyl)stearamide-from-Stearic-Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of N,N-Bis(2-hydroxyethyl)stearamide, a prominent nonionic surfactant, from stearic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the core chemical principles, process parameters, and analytical validation required for successful synthesis. We will delve into the prevalent direct amidation route, discussing reaction kinetics, catalytic influences, and mechanistic pathways. A comprehensive, step-by-step laboratory protocol is provided, supplemented by workflow diagrams and data tables for clarity. Furthermore, this guide outlines essential characterization and quality control techniques to ensure the final product meets requisite purity and structural standards. Safety considerations and a curated list of authoritative references are included to provide a holistic and scientifically rigorous resource.

Introduction: The Versatility of N,N-Bis(2-hydroxyethyl)stearamide

N,N-Bis(2-hydroxyethyl)stearamide, also known as Stearamide DEA, is a fatty acid diethanolamide of significant industrial importance. Its molecular architecture, featuring a long, hydrophobic C18 stearic acid tail and a hydrophilic head with two hydroxyethyl groups, imparts valuable amphiphilic properties.[1][2] This dual nature allows it to function effectively at interfaces, making it a highly effective emulsifier, thickener, foam stabilizer, and solubilizer.[1]

These characteristics have led to its widespread use in a multitude of sectors:

-

Cosmetics and Personal Care: It is a key ingredient in creams, lotions, shampoos, and soaps, where it contributes to product stability, viscosity, and texture.[3][4][5]

-

Detergents and Cleaners: Its ability to increase viscosity and stabilize foam enhances the performance of cleaning products.[1]

-

Industrial Applications: It serves as a lubricant and release agent in the plastics and rubber industries and finds use in coatings and textiles.[][7][8]

Given its broad utility, a thorough understanding of its synthesis is crucial for process optimization, quality control, and the development of new applications. This guide focuses on the most common and direct industrial method: the direct amidation of stearic acid with diethanolamine.

Synthesis Chemistry and Mechanism

The primary route for synthesizing N,N-Bis(2-hydroxyethyl)stearamide is the direct condensation reaction, or amidation, between stearic acid and diethanolamine (DEA). This reaction involves the formation of an amide bond with the concurrent elimination of a water molecule.

Overall Reaction: C17H35COOH (Stearic Acid) + HN(CH2CH2OH)2 (Diethanolamine) ⇌ C17H35CON(CH2CH2OH)2 (N,N-Bis(2-hydroxyethyl)stearamide) + H2O

Reaction Mechanism and Kinetics

Direct amidation is typically a thermally driven, reversible reaction.[9][10][11] The process generally proceeds without a catalyst, although catalysts are often used in industrial settings to increase the reaction rate and allow for lower operating temperatures.

The mechanism can be simplified into two key stages:

-

Salt Formation: The acidic stearic acid and basic diethanolamine initially undergo an acid-base reaction to form an ammonium-carboxylate salt intermediate.

-

Dehydration: At elevated temperatures (typically 140-180°C), this intermediate undergoes dehydration to form the stable amide bond, releasing water.

The removal of water is critical for driving the reaction equilibrium towards the product side, thereby maximizing the yield. This is often achieved by performing the reaction under a vacuum or by using azeotropic distillation.[12]

The kinetics of fatty acid amidation can be complex. While amidation is generally faster than esterification under similar conditions due to the higher nucleophilicity of the amine group, the reaction rate is highly dependent on temperature.[13] Studies have shown that at higher temperatures, side reactions can occur, leading to the formation of byproducts like ester-amides or piperazine derivatives, which can negatively impact product quality.[11][14] Therefore, careful control of the reaction time and temperature is essential.

Key Process Parameters

Several factors must be meticulously controlled to ensure high conversion, purity, and yield.

-

Temperature: The reaction is typically conducted between 140°C and 180°C. Lower temperatures result in a slow reaction rate, while excessively high temperatures can lead to thermal degradation and the formation of unwanted byproducts.[11]

-

Molar Ratio of Reactants: A slight excess of diethanolamine is often used to ensure the complete conversion of the more valuable stearic acid. However, a large excess can complicate purification and may lead to higher levels of unreacted DEA in the final product.[15][16] A molar ratio of approximately 1:1.05 to 1:1.2 (Stearic Acid:DEA) is common.

-

Catalysis: While the reaction can proceed thermally, various catalysts can be employed to enhance the rate and reduce the required temperature.

-

Acid Catalysts: p-Toluenesulfonic acid (p-TSA) and other sulfonic acids are effective.[17]

-

Heterogeneous Catalysts: Solid catalysts like zeolites (e.g., H-Beta-150), metal oxides (e.g., CaO, ZnO), and supported catalysts offer advantages in terms of easy separation and reusability.[14][17][18][19] For instance, CaO has been noted for its low cost, low toxicity, and effectiveness.[19]

-

-

Reaction Time: The optimal reaction time is a balance between achieving high conversion and minimizing byproduct formation. Progress is typically monitored by measuring the acid value of the reaction mixture, which decreases as the stearic acid is consumed.[14][20]

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, self-validating protocol for the non-catalytic synthesis of N,N-Bis(2-hydroxyethyl)stearamide.

Materials and Equipment

| Materials | Grade | Supplier Example |

| Stearic Acid (C₁₈H₃₆O₂) | >95% Purity | Sigma-Aldrich |

| Diethanolamine (HN(CH₂CH₂OH)₂) | >99% Purity | Merck |

| Isopropanol (for purification) | ACS Grade | Fisher Scientific |

| Deionized Water | - | - |

| Equipment |

| 500 mL Three-neck round-bottom flask |

| Heating mantle with magnetic stirrer |

| Thermometer / Temperature probe |

| Dean-Stark trap with condenser |

| Nitrogen inlet/outlet |

| Vacuum pump (optional) |

| Beakers, graduated cylinders, funnel |

| Rotary evaporator |

Step-by-Step Synthesis Procedure

-

Reactant Charging: Charge the three-neck flask with 142.25 g (0.5 mol) of stearic acid and 57.8 g (0.55 mol, 1.1 eq) of diethanolamine.

-

Inert Atmosphere: Equip the flask with a magnetic stir bar, a thermometer, a Dean-Stark trap with a condenser, and a nitrogen inlet. Begin purging the system with a slow stream of nitrogen to prevent oxidation.

-

Heating and Reaction:

-

Begin stirring and slowly heat the mixture using the heating mantle. The reactants will melt and become a homogenous liquid.

-

Gradually increase the temperature to 160-170°C.

-

Water will begin to evolve from the reaction and collect in the Dean-Stark trap. The theoretical amount of water to be collected is 9 mL (0.5 mol).

-

-

Monitoring the Reaction:

-

Maintain the temperature for 4-6 hours, or until water evolution ceases.

-

The reaction progress can be monitored by periodically taking a small sample and determining its Acid Value. The reaction is considered complete when the Acid Value is below a target specification (e.g., < 5 mg KOH/g).

-

-

Purification:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90°C.

-

The crude product, a waxy solid at room temperature, can be used as is for many technical applications.

-

For higher purity, the product can be flaked and washed with warm water to remove any unreacted diethanolamine. Recrystallization from a suitable solvent like isopropanol can be performed for analytical-grade purity.

-

-

Drying and Storage: Dry the purified product under vacuum to remove residual solvent. Store the final N,N-Bis(2-hydroxyethyl)stearamide in a cool, dry place.

Process Workflow Diagram

Caption: Experimental workflow for the synthesis of N,N-Bis(2-hydroxyethyl)stearamide.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized product.

Analytical Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is a primary tool for confirming the conversion. Key spectral changes to observe are the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong amide C=O stretch (~1620-1640 cm⁻¹). The presence of a broad O-H band (~3350 cm⁻¹) from the hydroxyethyl groups will remain.[20][21]

-

Acid Value Determination: This titration method quantifies the amount of unreacted stearic acid. A low acid value (typically < 10 mg KOH/g) indicates a high degree of conversion.[20]

-

Amine Value Determination: This analysis measures the amount of residual free diethanolamine, which is important for regulatory compliance and product safety.[15][16]

-

Melting Point: Pure N,N-Bis(2-hydroxyethyl)stearamide has a characteristic melting point. While sources vary, it is typically in the range of 40-50°C, though commercial products may have different ranges.

-

Chromatography (GC/HPLC): Gas or Liquid Chromatography can be used to determine the purity of the product and quantify any byproducts or residual reactants.[15]

Summary of Expected Analytical Data

| Parameter | Technique | Expected Result / Observation |

| Functional Groups | FTIR | Disappearance of carboxylic acid C=O (~1700 cm⁻¹). Appearance of amide C=O (~1630 cm⁻¹). Persistence of alcoholic O-H (~3350 cm⁻¹). |

| Reaction Completion | Acid Value | < 10 mg KOH/g (target may vary by application) |

| Residual Reactant | Amine Value | Low value, indicating minimal free diethanolamine. |

| Purity | HPLC/GC | Major peak corresponding to the product (>95%). |

| Physical State | Visual | Waxy, off-white solid at room temperature. |

Safety and Handling

-

Stearic Acid: Generally considered low hazard. May cause mild skin and eye irritation.

-

Diethanolamine (DEA): Corrosive. Causes severe skin burns and eye damage.[3] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Reaction Conditions: The reaction is performed at high temperatures. Care must be taken to avoid thermal burns. Ensure the apparatus is securely clamped.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.

Conclusion

The synthesis of N,N-Bis(2-hydroxyethyl)stearamide via direct amidation of stearic acid is a robust and scalable process. Success hinges on the careful control of key parameters, including temperature, reactant stoichiometry, and the effective removal of water to drive the reaction to completion. By implementing the detailed protocol and rigorous quality control measures outlined in this guide, researchers and development professionals can reliably produce high-quality material suitable for a wide range of applications, from advanced cosmetic formulations to industrial lubricants. Further research into novel heterogeneous catalysts continues to offer opportunities for process intensification and improved sustainability.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). N,N-Bis(2-hydroxyethyl)stearamide: A Deep Dive into its Surfactant Properties and Applications. 1

-

Benchchem. (n.d.). N,N-Bis(2-hydroxyethyl)stearamide | 93-82-3. 2

-

ChemicalBook. (n.d.). N,N-bis(2-hydroxyethyl)stearamide | 93-82-3. 3

-

Rattanaphra, D., & Ramalingam, A. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. 9

-

Rattanaphra, D., & Ramalingam, A. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. 10

-

Smolecule. (n.d.). Buy N,N-Bis(2-hydroxyethyl)stearamide | 93-82-3. 4

-

Tiiips. (2022). Stearamide DEA. 22

-

Rattanaphra, D., & Ramalingam, A. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. 11

-

ResearchGate. (n.d.). The Effect of Duration of Amidation of Fatty Acids with Diethanolamine on the Surfactant Properties. 14

-

ResearchGate. (n.d.). Reaction scheme for amidation of stearic acid with ethanolamine. 18

-

ResearchGate. (2016). Thermal and Catalytic Amidation of Stearic Acid with Ethanolamine for Production of Pharmaceuticals and Surfactants. 17

-

BOC Sciences. (n.d.). CAS 93-82-3 N,N-bis(2-hydroxyethyl)stearamide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N,N-Bis(2-hydroxyethyl)stearamide in Modern Cosmetic Formulations. 5

-

ARPN Journal of Engineering and Applied Sciences. (2023). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. 19

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF FATTY DIETHANOLAMIDE FROM Calophyllum inophyllum L. KERNEL OIL VIA ENZYMATIC REACTION. 21

-

Chou, H. J. (1998). Determination of diethanolamine and N-nitrosodiethanolamine in fatty acid diethanolamides. Journal of AOAC International. 15

-

PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)stearamide. 12

-

ARPN Journal of Engineering and Applied Sciences. (2023). SYNTHESIS AND CHARACTERIZATION OF N-ACYL ALKANOLAMIDE SURFACTANT FROM FATTY ACIDS AND ALCOHOL AMINES USING SODIUM METHOXIDE CATA. 20

-

TRUNNANO. (2023). Stearic Acid Amide Surfactant And Its Synthesis Method. 7

-

SciSpace. (n.d.). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. 16

-

ResearchGate. (2021). Esterification vs Amidation Kinetics: Which is faster?. 13

-

360iResearch. (2025-2032). Industrial Grade Stearamide Market Size & Share. 8

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. N,N-bis(2-hydroxyethyl)stearamide | 93-82-3 [amp.chemicalbook.com]

- 4. Buy N,N-Bis(2-hydroxyethyl)stearamide | 93-82-3 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 7. nanotrun.com [nanotrun.com]

- 8. 360iresearch.com [360iresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of diethanolamine and N-nitrosodiethanolamine in fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. arpnjournals.org [arpnjournals.org]

- 20. arpnjournals.org [arpnjournals.org]

- 21. Bot Verification [rasayanjournal.co.in]

- 22. Stearamide DEA [tiiips.com]

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of N,N-Bis(2-hydroxyethyl)stearamide

Abstract

N,N-Bis(2-hydroxyethyl)stearamide, also known as Stearamide DEA or Stearic Acid Diethanolamide, is a nonionic surfactant widely utilized for its emulsifying, thickening, and stabilizing properties.[1][2] Its amphiphilic molecular structure, comprising a long hydrophobic stearoyl chain and a hydrophilic diethanolamine headgroup, makes it an indispensable component in cosmetics, personal care products, and industrial applications.[2][3] This guide provides a comprehensive, scientifically-grounded protocol for the laboratory-scale synthesis of N,N-Bis(2-hydroxyethyl)stearamide, intended for researchers and chemical development professionals. We will delve into the underlying chemical principles, present a detailed step-by-step methodology, and outline robust procedures for purification and characterization, ensuring the synthesis of a high-purity final product.

Foundational Principles of Synthesis

The most prevalent and direct method for synthesizing N,N-Bis(2-hydroxyethyl)stearamide is the direct thermal amidation of stearic acid with diethanolamine.[3][4] This is a condensation reaction where the carboxylic acid group of stearic acid reacts with the secondary amine of diethanolamine to form an amide linkage, releasing one molecule of water as a byproduct.

Reaction Scheme:

The reaction can be driven to completion by removing the water as it forms, typically through azeotropic distillation or by operating under vacuum at elevated temperatures. While the reaction can proceed thermally without a catalyst, the use of a catalyst can significantly lower the required temperature and reaction time, leading to a cleaner product with fewer side reactions.[5] Common catalysts include basic compounds like sodium methoxide or heterogeneous catalysts such as modified metal oxides.[5][6][7]

Key process variables that must be controlled to ensure high yield and purity include:

-

Stoichiometry: A slight excess of diethanolamine can be used to ensure the complete conversion of stearic acid, but a large excess can complicate purification.

-

Temperature: Temperatures typically range from 140-190°C for non-catalytic methods.[6][8] Catalytic processes can run at lower temperatures, around 80-110°C.[5][6][9]

-

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) is crucial to prevent the oxidation of diethanolamine at high temperatures.[10]

Detailed Synthesis Protocol: Direct Thermal Amidation

This protocol describes a common laboratory-scale, solvent-free synthesis of N,N-Bis(2-hydroxyethyl)stearamide. The causality behind this choice is its straightforwardness and avoidance of solvents, which simplifies the workup process.

Materials and Equipment

| Reagents & Materials | Equipment |

| Stearic Acid (C₁₈H₃₆O₂) | Three-necked round-bottom flask (250 mL) |

| Diethanolamine (C₄H₁₁NO₂) | Heating mantle with magnetic stirrer |

| Nitrogen (N₂) gas supply | Thermometer or thermocouple |

| Dean-Stark trap and condenser | |

| Mechanical stirrer (optional, for larger scale) | |

| Vacuum pump (for purification) |

Stoichiometry and Reagent Quantities

The following table outlines the quantities for a representative synthesis targeting approximately 0.1 moles of the product.

| Reagent | Molar Mass ( g/mol ) | Moles | Mass / Volume | Molar Ratio |

| Stearic Acid | 284.48 | 0.10 | 28.45 g | 1.0 |

| Diethanolamine | 105.14 | 0.11 | 11.57 g (~10.6 mL) | 1.1 |

Note: A 10% molar excess of diethanolamine is used to promote the complete consumption of the limiting reagent, stearic acid.

Experimental Workflow Diagram

The overall process from setup to final product characterization is illustrated below.

Caption: Experimental workflow for the synthesis of N,N-Bis(2-hydroxyethyl)stearamide.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask with a heating mantle, magnetic stirrer, a thermometer, and a Dean-Stark trap fitted with a condenser. The third neck should be fitted with a nitrogen inlet.

-

Reactant Charging: Add 28.45 g (0.10 mol) of stearic acid to the flask.

-

Inerting the System: Begin a gentle flow of nitrogen gas through the flask to displace air and provide an inert atmosphere. This is critical to prevent oxidative degradation of diethanolamine at high temperatures.

-

Melting: Heat the flask to 160-180°C. Stir the molten stearic acid to ensure uniform temperature.

-

Amine Addition: Once the stearic acid is fully melted and thermally equilibrated, slowly add 11.57 g (0.11 mol) of diethanolamine dropwise over 20-30 minutes. An exothermic reaction may be observed; control the addition rate to maintain the reaction temperature.

-

Reaction and Water Removal: Maintain the reaction temperature at 160-180°C for 2-4 hours.[11] Water will be generated and collected in the Dean-Stark trap. The theoretical amount of water is approximately 1.8 mL. The reaction is considered near completion when water evolution ceases.

-

Monitoring (Self-Validation): To ensure the reaction has gone to completion, the progress can be monitored by taking small aliquots and determining the acid value via titration with a standardized solution of potassium hydroxide (KOH).[12] The reaction is complete when the acid value is close to zero, indicating the consumption of stearic acid.

-

Product Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 90-100°C. Pour the molten product into a suitable container (e.g., a beaker or crystallization dish) and allow it to cool to room temperature, where it will solidify into a waxy, off-white solid.

Purification and Characterization

For many applications, the product obtained directly from the reaction is of sufficient purity. However, for applications requiring high purity, residual starting materials and byproducts (such as amine esters) must be removed.[13]

Purification

A common purification step involves washing the crude product. A Chinese patent suggests washing with n-butyl alcohol and water to remove unreacted diethanolamine and other impurities, followed by vacuum evaporation to remove the solvent.[13] Recrystallization from a suitable solvent like acetone or an ethanol/water mixture can also be employed for further purification.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N,N-Bis(2-hydroxyethyl)stearamide.

| Technique | Purpose | Expected Result / Observation |

| Melting Point | Assess purity and identity. | A sharp melting point consistent with literature values. |

| FT-IR Spectroscopy | Confirm functional groups. | Strong amide C=O stretch (~1620-1650 cm⁻¹), broad O-H stretch (~3300-3500 cm⁻¹), C-N stretch (~1195 cm⁻¹), and disappearance of the broad carboxylic acid O-H stretch from stearic acid.[14] |

| ¹H NMR | Elucidate proton environment and confirm structure. | Signals corresponding to the long alkyl chain of the stearoyl group, and distinct signals for the -N-CH₂- and -CH₂-OH protons of the diethanolamine moiety. |

| ¹³C NMR | Confirm carbon skeleton. | A signal for the amide carbonyl carbon (~175 ppm) and signals for the carbons in the alkyl chain and the hydroxyethyl groups. |

| Acid Value | Quantify residual stearic acid. | A low acid value indicates high conversion and purity. |

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling reagents.[15][16]

-

Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhaling any vapors, especially during heating.[16][17]

-

Chemical Hazards:

-

Diethanolamine: Corrosive and can cause serious eye damage and skin irritation. Handle with care.

-

Stearic Acid: Generally considered low-hazard, but dust can cause respiratory irritation.[18]

-

-

Thermal Burns: The reaction is conducted at high temperatures. Use appropriate caution when handling the hot apparatus.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[16][17] Unreacted reagents and byproducts should be collected in a designated organic waste container.

References

- Google Patents. (2011). CN102212017A - High-content synthesis method of diethanolamide stearate.

-

ResearchGate. (n.d.). Reaction schemes of syntheses of (a) N,N‐bis(2‐hydroxyethyl)stearamide.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)stearamide. Retrieved from [Link]

-

International Labour Organization. (2021). ICSC 1112 - N,N'-ETHYLENE BIS(STEARAMIDE). Retrieved from [Link]

-

ARPN Journal of Engineering and Applied Sciences. (2023). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme for amidation of stearic acid with ethanolamine.... Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamine by Using Sulphuric Acid Catalyst. Retrieved from [Link]

- Google Patents. (1958). US2844609A - Preparation of amides.

-

ResearchGate. (2016). Thermal and Catalytic Amidation of Stearic Acid with Ethanolamine for Production of Pharmaceuticals and Surfactants. Retrieved from [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of Cationic Surfactant N, N-(2-Laurate- Ethyl) Stearamidium Chloride. Retrieved from [Link]

- Google Patents. (1951). US2540678A - Fatty acid alkylolamine condensation and products.

- Google Patents. (2012). CN102718985A - Synthesis method of N, N'-ethylene bis stearamide-containing environment-friendly composite lubricant.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF FATTY DIETHANOLAMIDE FROM Calophyllum inophyllum L. KERNEL OIL VIA ENZYMATIC REACTION. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Solvent-Free Synthesis of N,N-Bis(2-Hydroxyethyl) Alkylamide from Triglycerides Using Zinc-Doped Calcium Oxide Nanospheroids as a Heterogeneous Catalyst. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n-bis(2-hydroxyethyl)stearamide (C22H45NO3). Retrieved from [Link]

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)octadecanamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). N,N-Bis(2-hydroxyethyl)stearamide: A Deep Dive into its Surfactant Properties and Applications. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy N,N-Bis(2-hydroxyethyl)stearamide | 93-82-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. talenta.usu.ac.id [talenta.usu.ac.id]

- 8. US2540678A - Fatty acid alkylolamine condensation and products - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN102718985A - Synthesis method of N, N'-ethylene bis stearamide-containing environment-friendly composite lubricant - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102212017A - High-content synthesis method of diethanolamide stearate - Google Patents [patents.google.com]

- 14. ijirset.com [ijirset.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. ICSC 1112 - N,N'-ETHYLENE BIS(STEARAMIDE) [chemicalsafety.ilo.org]

A Comprehensive Technical Guide to the Purification of Crude N,N-Bis(2-hydroxyethyl)stearamide

Introduction: The Imperative for Purity in N,N-Bis(2-hydroxyethyl)stearamide Applications

N,N-Bis(2-hydroxyethyl)stearamide, a prominent non-ionic surfactant, is a cornerstone ingredient in a multitude of formulations, from cosmetics and personal care products to industrial lubricants and coatings.[1][2] Its efficacy as a thickener, emulsifier, and viscosity control agent is directly correlated with its purity.[1] The crude product, typically synthesized via the direct amidation of stearic acid with diethanolamine, is often laden with unreacted starting materials and various side products that can compromise performance, stability, and safety.[3][4]

This in-depth technical guide provides a comprehensive overview of robust purification techniques for crude N,N-Bis(2-hydroxyethyl)stearamide, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to achieve high-purity N,N-Bis(2-hydroxyethyl)stearamide suitable for even the most demanding applications.

Understanding the Impurity Profile of Crude N,N-Bis(2-hydroxyethyl)stearamide

A logical approach to purification begins with a thorough understanding of the potential impurities. The primary contaminants in crude N,N-Bis(2-hydroxyethyl)stearamide often include:

-

Unreacted Stearic Acid: A common impurity that can affect the surfactant's properties and lead to pH instability in formulations.

-

Unreacted Diethanolamine: This precursor can be a concern, especially in cosmetic and pharmaceutical applications, due to regulatory limits on free amines.[5]

-

Monoethanolamides and Ester Amines: Side products that can form during the reaction, altering the desired hydrophilic-lipophilic balance (HLB) of the final product.

-

Color and Odor Impurities: Often resulting from side reactions at elevated temperatures during synthesis.

The choice of purification strategy is therefore dictated by the need to effectively remove these specific impurities.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often employed to achieve the desired level of purity. The following sections detail the most effective methods for purifying crude N,N-Bis(2-hydroxyethyl)stearamide.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is an effective initial step to remove the bulk of unreacted starting materials and other polar impurities.[6][7] The principle lies in the differential solubility of the target compound and its impurities in two immiscible liquid phases.

Experimental Protocol: Aqueous Wash and Solvent Extraction

-

Dissolution: Dissolve the crude N,N-Bis(2-hydroxyethyl)stearamide in a suitable organic solvent in which it is highly soluble, such as chloroform or dichloromethane.

-

Aqueous Wash (Acidic Impurity Removal): Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove unreacted stearic acid. Repeat the wash until the aqueous layer is neutral.

-

Aqueous Wash (Basic Impurity Removal): Subsequently, wash the organic layer with a dilute solution of a mild acid (e.g., 1% citric acid) to remove unreacted diethanolamine.

-

Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic layers.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.

Causality of Experimental Choices:

-

The use of sodium bicarbonate, a weak base, selectively reacts with the acidic stearic acid to form its water-soluble sodium salt, which is then partitioned into the aqueous phase.

-

The mild acidic wash protonates the basic diethanolamine, forming a water-soluble salt that is extracted into the aqueous phase.

-

The brine wash minimizes the formation of emulsions and reduces the amount of water dissolved in the organic phase.

Recrystallization: Achieving High Purity through Crystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures.[8][9] The selection of an appropriate solvent system is paramount for successful recrystallization.

Solvent Selection for Recrystallization of N,N-Bis(2-hydroxyethyl)stearamide

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For fatty acid amides, polar organic solvents are generally effective.[8]

| Solvent | Rationale for Use |

| Ethanol | Often a good choice for amides, providing a significant solubility differential with temperature. |

| Acetone | Another effective polar solvent for recrystallizing amides. |

| Acetonitrile | Can yield high-purity crystals for many amide compounds.[8] |

| n-Hexane/Ethanol Mixture | A multi-step recrystallization can be employed, starting with a non-polar solvent like n-hexane to remove non-polar impurities, followed by recrystallization from a polar solvent like ethanol.[6] |

Experimental Protocol: Sequential Recrystallization

This protocol is adapted from a method used for purifying similar fatty acid amides and involves a sequential solvent approach for enhanced purity.[6]

-

Initial Recrystallization from n-Hexane: Dissolve the partially purified product from the extraction step in a minimal amount of hot n-hexane. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the precipitated solids by filtration. This step is effective in removing non-polar impurities.

-

Second Recrystallization from Ethanol: Dissolve the solids obtained from the previous step in a minimal amount of hot ethanol. Allow the solution to cool slowly to induce crystallization.

-

Final Recrystallization from Acetonitrile: For achieving very high purity, a final recrystallization from hot acetonitrile can be performed on the crystals obtained from the ethanol recrystallization.[6]

-

Washing and Drying: In each recrystallization step, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the final purified crystals under vacuum to remove residual solvent.

Causality of Experimental Choices:

-

The sequential use of solvents with different polarities allows for the targeted removal of a wider range of impurities.

-

Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities.

-

Washing the crystals with cold solvent minimizes the loss of the desired product while effectively removing impurities present in the mother liquor.

Column Chromatography: For High-Resolution Purification

For instances where recrystallization does not yield the desired purity, or for the separation of closely related impurities, column chromatography is the method of choice.[10][11]

dot

Caption: General purification workflow for N,N-Bis(2-hydroxyethyl)stearamide.

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate with a low polarity). Pack a glass column with the slurry, ensuring a uniform and bubble-free bed.

-

Sample Loading: Dissolve the crude or partially purified N,N-Bis(2-hydroxyethyl)stearamide in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurity profile and should be determined by thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified N,N-Bis(2-hydroxyethyl)stearamide.

Causality of Experimental Choices:

-

Silica gel is a polar stationary phase that retains polar compounds more strongly.

-

Gradient elution is employed to first elute the less polar impurities with a low-polarity mobile phase, followed by the elution of the more polar target compound as the mobile phase polarity is increased. This allows for a more efficient separation of compounds with a wide range of polarities.

-

TLC is a crucial tool for monitoring the separation in real-time and for identifying the fractions containing the pure product.

Analytical Techniques for Purity Assessment

To validate the effectiveness of the purification process, it is essential to employ reliable analytical techniques to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of non-volatile compounds like N,N-Bis(2-hydroxyethyl)stearamide.[12][13]

Typical HPLC Parameters:

| Parameter | Value |

| Column | Reversed-phase C18 (ODS) column |

| Mobile Phase | A gradient of acetonitrile and water is commonly used.[14] |

| Detector | UV detector (at a low wavelength, e.g., 205-215 nm for the amide bond) or an Evaporative Light Scattering Detector (ELSD) for better sensitivity with compounds lacking a strong chromophore. |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC can be used to detect volatile impurities such as residual solvents and unreacted diethanolamine.[5] For the analysis of the amide itself, high-temperature GC may be necessary due to its relatively low volatility.

Typical GC Parameters:

| Parameter | Value |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms). |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250-300 °C |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute all components. |

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the purified product and for identifying and quantifying impurities.[15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (amide C=O stretch, N-H stretch, O-H stretch) and the absence of impurities like carboxylic acids.

Conclusion: A Pathway to High-Purity N,N-Bis(2-hydroxyethyl)stearamide

The purification of crude N,N-Bis(2-hydroxyethyl)stearamide is a critical step in ensuring its optimal performance and safety in various applications. A systematic approach, often combining liquid-liquid extraction, sequential recrystallization, and, when necessary, column chromatography, provides a robust pathway to achieving high-purity material. The specific combination and optimization of these techniques will depend on the initial purity of the crude product and the final purity requirements of the intended application. Rigorous analytical assessment using techniques such as HPLC, GC, and spectroscopy is essential to validate the success of the purification strategy. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently purify N,N-Bis(2-hydroxyethyl)stearamide to a high degree of purity.

References

-

What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

-

Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. (n.d.). SciSpace. Retrieved from [Link]

- US5419815A - Process for purifying fatty acid amides. (n.d.). Google Patents.

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

- US7098351B2 - Process for the production of fatty acid amides. (n.d.). Google Patents.

-

N,N-Bis(2-hydroxyethyl)stearamide. (n.d.). LookChem. Retrieved from [Link]

-

Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021, April 27). PMC - NIH. Retrieved from [Link]

-

Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride? (2018, August 10). ResearchGate. Retrieved from [Link]

-

Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Retrieved from [Link]

-

Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

-

Development of Liquid Chromatographic Retention Index Based on Cocamide Diethanolamine Homologous Series (C(n)-DEA). (2022, November 8). NIH. Retrieved from [Link]

-

Liquid-Liquid Extraction. (2022, October 3). YouTube. Retrieved from [Link]

- DE19650107A1 - Cost-effective separation of glycerol from fatty acid amide without using expensive chemicals or solvent. (n.d.). Google Patents.

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Silica gel column preparation and compound purification. (2023, September 12). YouTube. Retrieved from [Link]

-

Synthesis of N-(2-hydroxyethyl)stearamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

N,N-Bis(2-hydroxyethyl)octadecanamide. (n.d.). PubChem. Retrieved from [Link]

-

Reaction schemes of syntheses of (a) N,N‐bis(2‐hydroxyethyl)stearamide... (n.d.). ResearchGate. Retrieved from [Link]

-

HPLC and GC Methods for Determination of Lubricants and Their Evaluation in Analysis of Real Samples of Polyethylene. (n.d.). ResearchGate. Retrieved from [Link]

- EP0023088A1 - Process for the interconversion of crystalline forms of ethylene bis-stearamide. (n.d.). Google Patents.

-

Profile of Fatty Acid Amides Synthesized from Ketapang Kernel Oil. (n.d.). AIP Publishing. Retrieved from [Link]

-

Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques. (2018, April 1). LCGC North America. Retrieved from [Link]

-

(10) Patent No. (2008, July 10). ResearchGate. Retrieved from [Link]

-

Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros. (2025, July 6). Reddit. Retrieved from [Link]

-

Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection. (2007, October 5). PubMed. Retrieved from [Link]

-

Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. N,N-bis(2-hydroxyethyl)stearamide | 93-82-3 [amp.chemicalbook.com]

- 2. N,N-Bis(2-hydroxyethyl)stearamide , 95% , 93-82-3 - CookeChem [cookechem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. orgsyn.org [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Bis(2-hydroxyethyl)stearamide CAS number and chemical properties

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)stearamide for Scientific Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-Bis(2-hydroxyethyl)stearamide, a versatile nonionic surfactant. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of its chemical properties, synthesis, mechanisms, and applications.

Core Chemical Identity and Physicochemical Profile

N,N-Bis(2-hydroxyethyl)stearamide, also known by its IUPAC name N,N-bis(2-hydroxyethyl)octadecanamide and the common synonym Stearamide DEA, is a fatty acid amide derived from stearic acid and diethanolamine.[1] Its unique molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic head with two hydroxyl groups, underpins its wide-ranging utility.[1][2]

The definitive identifier for this compound is its CAS Number: 93-82-3 .[1][3][4][]

Key Physicochemical Data

A summary of the essential chemical and physical properties of N,N-Bis(2-hydroxyethyl)stearamide is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C22H45NO3 | [1][3][] |

| Molecular Weight | ~371.6 g/mol | [1][] |

| Appearance | Solid | |

| Boiling Point | 516.3 °C at 760 mmHg | [3] |

| Flash Point | 266 °C | [3] |

| Density | ~0.95 g/cm³ | [3][] |

| Water Solubility | 0.04793 mg/L @ 25 °C (estimated) | [][] |

| Hydrogen Bond Donors | 2 | [3][7] |

| Hydrogen Bond Acceptors | 3 | [3][7] |

| LogP | 5.06 - 6.8 | [3] |

Synthesis and Manufacturing Principles

The primary industrial synthesis of N,N-Bis(2-hydroxyethyl)stearamide is achieved through the direct amidation of stearic acid with diethanolamine.[1][8] This condensation reaction is typically performed at elevated temperatures to facilitate the removal of water as a byproduct, driving the reaction to completion.[9]

Caption: General reaction scheme for the synthesis of N,N-Bis(2-hydroxyethyl)stearamide.

Representative Synthesis Protocol: Amidation of Stearic Acid

-

Reactant Charging : Stearic acid and a slight molar excess of diethanolamine are charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser set up for water removal (e.g., a Dean-Stark apparatus).

-

Heating and Reaction : The mixture is heated, typically to temperatures between 140-180°C. The reaction is endothermic, and the removal of water via distillation drives the equilibrium towards the formation of the amide product. The progress can be monitored by measuring the amount of water collected.

-

Catalysis (Optional) : While the reaction can proceed without a catalyst, acidic or metallic catalysts can be employed to increase the reaction rate and efficiency.[1]

-

Purification : Upon completion, the crude product may be purified through techniques such as vacuum stripping to remove unreacted starting materials and volatile impurities. The final product is a waxy solid at room temperature.

An alternative, modern approach involves a one-pot, solvent-free synthesis from triglycerides using heterogeneous catalysts like zinc-doped calcium oxide, which can achieve complete conversion in 30 minutes at 90°C.[10]

Mechanism of Action: The Amphiphilic Principle

The functionality of N,N-Bis(2-hydroxyethyl)stearamide stems from its amphiphilic molecular structure.[2] It possesses a long, nonpolar (hydrophobic) stearyl tail and a polar (hydrophilic) diethanolamine head group. This dual nature allows the molecule to adsorb at interfaces between immiscible phases, such as oil and water, where it acts to reduce interfacial tension.[2]

Caption: Diagram of N,N-Bis(2-hydroxyethyl)stearamide at an oil-water interface.

This orientation stabilizes emulsions by forming a protective layer around dispersed droplets, preventing them from coalescing.[2] In aqueous solutions, it can self-assemble into supramolecular structures that increase the viscosity of the formulation, making it an effective thickening agent.[2]

Advanced Applications in Scientific Research and Development

While widely used in cosmetics as an emulsifier, thickener, and foam booster, N,N-Bis(2-hydroxyethyl)stearamide has several applications of interest to the scientific community.[1][3][11]

Drug Delivery Systems

The surfactant properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of lipophilic (fat-soluble) drugs.[1]

-

Mechanism : It can form micelles or other colloidal structures that encapsulate poorly soluble drug molecules, improving their dispersion in aqueous environments.

-

Causality : By increasing the drug's effective solubility, it can lead to improved absorption in biological systems. Its biocompatibility makes it a candidate for use in topical and other delivery systems.[8]

Materials Science and Nanotechnology

-

Nanoparticle Synthesis : It serves as an effective stabilizing agent during the synthesis of nanoparticles.[1] Its molecules adsorb onto the surface of newly formed particles, preventing aggregation through steric hindrance and ensuring a stable, well-dispersed colloidal suspension.[1]

-

Polymer Modification : The hydroxyl groups in its structure provide reactive sites for covalent attachment to polymer backbones.[1] This modification can be used to impart desired properties such as hydrophilicity, improved dispersibility, and enhanced compatibility with other materials.[1]

Cell Biology and Biotechnology

-

Cell Culture : It has been used as a component in cell culture media, where it can help maintain cell viability and promote the attachment of cells to culture surfaces.[1]

-

Membrane Studies : Due to its ability to interact with lipids, it can be used as a tool to study the structure and function of biological membranes.[1]

Analytical and Quality Control Methodologies

Structural elucidation and quality assurance for N,N-Bis(2-hydroxyethyl)stearamide rely on standard analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This is a primary technique for confirming the presence of key functional groups. Characteristic absorption bands include the N-H stretch (around 3500-3150 cm⁻¹), O-H stretch (~3458 cm⁻¹), C-H stretch from the alkyl chain (~2967 cm⁻¹), and the C=O amide stretch (1680-1630 cm⁻¹).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for providing a detailed map of the carbon-hydrogen framework, confirming the precise molecular structure.[12]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[12]

-

Gas Chromatography (GC) : GC can be used for purity analysis, although the analysis of related compounds like ethylene bis(stearamide) can be complex due to thermal decomposition and the presence of impurities from feedstocks.

Safety, Handling, and Regulatory Profile

Hazard Identification

According to aggregated GHS information, N,N-Bis(2-hydroxyethyl)stearamide is classified as causing skin irritation (H315) and serious eye damage (H318).[7] The signal word associated with it is "Danger".

Safe Handling and Storage Protocol

-

Ventilation : Handle in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.[13][14]

-

Personal Protective Equipment (PPE) :

-

Handling Practices : Avoid dust formation and accumulation.[14] Use non-sparking tools and ground equipment to prevent electrostatic discharge.[13][14] Wash hands thoroughly after handling.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials and foodstuff containers.[13]

Regulatory Status

N,N-Bis(2-hydroxyethyl)stearamide is listed as an active chemical in the EPA's TSCA inventory.[16] In cosmetics, its use is considered safe under specified concentrations when formulated to be non-irritating, and it is used for functions such as viscosity control, antistatic effects, and foam boosting.[16]

References

- Smolecule. (n.d.). Buy N,N-Bis(2-hydroxyethyl)stearamide | 93-82-3. Retrieved from Smolecule website. [https://www.smolecule.com/cas-93-82-3-n-n-bis-2-hydroxyethyl-stearamide.html]

- Sigma-Aldrich. (n.d.). N,N-Bis(2-hydroxyethyl)stearamide | 93-82-3. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93e4c2e0]

- LookChem. (n.d.). N,N-Bis(2-hydroxyethyl)stearamide. Retrieved from LookChem website. [https://www.lookchem.com/N-N-Bis-2-hydroxyethyl-stearamide-cas-93-82-3.html]

- ChemicalBook. (n.d.). N,N-bis(2-hydroxyethyl)stearamide CAS#: 93-82-3. Retrieved from ChemicalBook website. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6873539.htm]

- BOC Sciences. (n.d.). CAS 93-82-3 N,N-bis(2-hydroxyethyl)stearamide. Retrieved from BOC Sciences website. [https://www.bocsci.com/n-n-bis-2-hydroxyethyl-stearamide-cas-93-82-3-item-465394.html]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). N,N-Bis(2-hydroxyethyl)stearamide: A Deep Dive into its Surfactant Properties and Applications. [https://www.inno-pharmchem.

- Muniandy, A., Lee, C. S., Lim, W. H., & Mak, K. K. (2020). Reaction schemes of syntheses of (a) N,N‐bis(2‐hydroxyethyl)stearamide... [Diagram]. ResearchGate. [https://www.researchgate.

- Guidechem. (n.d.). N,N-bis(2-hydroxyethyl)stearamide 93-82-3 wiki. Retrieved from Guidechem website. [https://www.guidechem.com/wiki/n,n-bis(2-hydroxyethyl)stearamide-93-82-3.html]

- XiXisys. (n.d.). SAFETY DATA SHEETS. Retrieved from XiXisys website. [https://www.xixisys.com/sds/93-82-3_N,N-bis(2-hydroxyethyl)stearamide_GHS_EN.html]

- PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)octadecanamide. Retrieved from National Center for Biotechnology Information website. [https://pubchem.ncbi.nlm.nih.gov/compound/7163]

- Spectrum Chemical. (2019, January 8). SAFETY DATA SHEET. [https://www.spectrumchemical.com/media/final/sds/E1179.pdf]

- PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)stearamide. Retrieved from PrepChem.com. [https://www.prepchem.com/synthesis-of-n-2-hydroxyethyl-stearamide/]

- Benchchem. (n.d.). Synthesis of N,N-Bis(2-hydroxyethyl)stearylamine: A Technical Guide. [https://www.benchchem.com/product/B148213/synthesis]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [https://www.fishersci.com/sds/00000_154]

- Guidechem. (n.d.). N,N-bis(2-hydroxyethyl)stearamide (CAS No. 93-82-3) SDS. Retrieved from Guidechem website. [https://www.guidechem.com/msds/93-82-3.html]

- Taufiq-Yap, Y. H., et al. (2021). One-Pot Solvent-Free Synthesis of N,N-Bis(2-Hydroxyethyl) Alkylamide from Triglycerides Using Zinc-Doped Calcium Oxide Nanospheroids as a Heterogeneous Catalyst. MDPI. [https://www.mdpi.com/2073-4344/11/1/1]

- Sigma-Aldrich. (2024, October 3). SAFETY DATA SHEET. [https://www.sigmaaldrich.com/sds/aldrich/434671]

- BOC Sciences. (n.d.). CAS 93-82-3 N,N-bis(2-hydroxyethyl)stearamide. Retrieved from BOC Sciences website. [https://www.bocsci.com/description/n-n-bis-2-hydroxyethyl-stearamide-cas-93-82-3.html]

- Benchchem. (n.d.). N,N-Bis(2-hydroxyethyl)stearamide | 93-82-3. Retrieved from Benchchem website. [https://www.benchchem.com/product/B148213]

- Industrial Tomography Systems. (n.d.). Ethylene bis(stearamide). [https://www.industrial-tomography.com/educational-resource/ethylene-bis-stearamide.html]

- Lestido-Cardama, A., et al. (2023). Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evaluation. ResearchGate. [https://www.researchgate.

- ChemicalBook. (n.d.). N,N-bis(2-hydroxyethyl)stearamide | 93-82-3. Retrieved from ChemicalBook website. [https://www.chemicalbook.com/ProductChemicalPropertiesCB6873539_EN.htm]

Sources

- 1. Buy N,N-Bis(2-hydroxyethyl)stearamide | 93-82-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. N,N-bis(2-hydroxyethyl)stearamide CAS#: 93-82-3 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. N,N-bis(2-hydroxyethyl)stearamide | 93-82-3 [amp.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 93-82-3 Name: N,N-bis(2-hydroxyethyl)stearamide [xixisys.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N,N-Bis(2-hydroxyethyl)stearamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Bis(2-hydroxyethyl)stearamide in a diverse range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this nonionic surfactant in their formulations. The guide elucidates the molecular factors governing the solubility of this amphiphilic molecule, offers a predictive framework for its behavior in various solvent classes, and provides detailed, field-proven methodologies for the experimental determination of its solubility. By integrating theoretical principles with practical experimental protocols, this guide serves as an essential resource for the effective application of N,N-Bis(2-hydroxyethyl)stearamide in research and development.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

N,N-Bis(2-hydroxyethyl)stearamide, a fatty acid diethanolamide, is a nonionic surfactant widely employed as an emulsifier, thickening agent, and stabilizer in various applications, including cosmetics, personal care products, and potentially in drug delivery systems for lipophilic compounds.[1] Its utility is intrinsically linked to its solubility profile, which is dictated by its unique molecular structure.

The molecule possesses a dual nature: a long, non-polar C17 alkyl chain derived from stearic acid, and a polar headgroup consisting of a tertiary amide with two hydroxyl (-OH) groups. This amphiphilicity is the primary determinant of its solubility behavior. The long hydrocarbon tail favors interactions with non-polar solvents through van der Waals forces, while the polar headgroup, with its capacity for hydrogen bonding via the two hydroxyl groups and the amide functionality, seeks interaction with polar solvents.[2][3]

The fundamental principle of "like dissolves like" is paramount in predicting the solubility of N,N-Bis(2-hydroxyethyl)stearamide. Solvents that can effectively solvate both the non-polar alkyl chain and the polar headgroup will exhibit the highest solubilizing capacity.

Physicochemical Properties of N,N-Bis(2-hydroxyethyl)stearamide

A thorough understanding of the physicochemical properties of N,N-Bis(2-hydroxyethyl)stearamide is crucial for predicting its solubility. These parameters provide quantitative insights into the molecule's polarity and hydrogen bonding capabilities.

| Property | Value | Source |

| Molecular Formula | C22H45NO3 | [4] |

| Molecular Weight | 371.60 g/mol | [4] |

| Appearance | Solid | [5] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Predicted LogP | 5.06 - 6.8 | [4] |

| Topological Polar Surface Area | 60.77 Ų | [4] |

The high LogP value indicates a significant lipophilic character, while the presence of hydrogen bond donors and acceptors, along with a considerable polar surface area, highlights its capacity to interact with polar molecules. This duality underpins its behavior as a surfactant.

Theoretical Framework for Solubility Prediction

Due to the limited availability of specific quantitative solubility data in publicly accessible literature, a predictive approach based on the molecule's structural attributes and the properties of the solvents is a valuable tool.

Solubility in Polar Protic Solvents

Polar protic solvents, such as alcohols (e.g., ethanol, methanol) and water, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Expected Solubility: N,N-Bis(2-hydroxyethyl)stearamide is expected to exhibit moderate to good solubility in polar protic solvents. The two hydroxyl groups and the amide linkage in its headgroup can form strong hydrogen bonds with the solvent molecules.[2] However, the long, non-polar stearamide chain will limit its solubility, particularly in highly polar solvents like water. An estimated water solubility is very low, at 0.04793 mg/L at 25 °C.[6] In alcohols, the presence of an alkyl chain in the solvent molecule can better solvate the non-polar tail of the surfactant, leading to higher solubility compared to water.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetone, dimethylformamide, tetrahydrofuran) have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors.

-

Expected Solubility: Moderate solubility is anticipated in polar aprotic solvents. The polar headgroup of N,N-Bis(2-hydroxyethyl)stearamide can interact with the solvent molecules through dipole-dipole interactions and by accepting hydrogen bonds from the amide N-H. However, the lack of hydrogen bond donation from the solvent may result in less effective solvation of the hydroxyl groups compared to polar protic solvents.

Solubility in Non-Polar Solvents

Non-polar solvents (e.g., hexane, toluene) have low dielectric constants and minimal dipole moments. Their primary mode of interaction is through van der Waals forces.

-

Expected Solubility: N,N-Bis(2-hydroxyethyl)stearamide is expected to have limited solubility in purely non-polar solvents. While the long stearamide chain is readily solvated by these solvents, the highly polar headgroup will be poorly solvated, leading to low overall solubility. The energy required to break the hydrogen bonds between the surfactant molecules in the solid state will not be sufficiently compensated by the weak interactions with the non-polar solvent.

The following diagram illustrates the key molecular interactions influencing solubility:

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. What are the effects of stearic acid on the solubility of other substances? - Blog [cjspvc.com]

- 3. Buy N,N-Bis(2-hydroxyethyl)stearamide | 93-82-3 [smolecule.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Critical micelle concentration of N,N-Bis(2-hydroxyethyl)stearamide in aqueous solution

An In-Depth Technical Guide to the Critical Micelle Concentration of N,N-Bis(2-hydroxyethyl)stearamide in Aqueous Solution

Authored by a Senior Application Scientist

Foreword: Understanding the Interfacial Workhorse

N,N-Bis(2-hydroxyethyl)stearamide, a nonionic surfactant, is a cornerstone in a multitude of formulations, from personal care products to industrial lubricants.[1][2][] Its efficacy as an emulsifier, thickener, and solubilizer stems from its amphiphilic molecular structure: a long, hydrophobic stearic acid tail (C18) and a hydrophilic head composed of two hydroxyethyl groups.[1] This dual nature drives its self-assembly in aqueous solutions, a phenomenon governed by a fundamental parameter: the Critical Micelle Concentration (CMC). The CMC is the concentration threshold at which individual surfactant molecules (monomers) begin to aggregate into organized structures known as micelles.[4][5][6]

This guide provides a comprehensive exploration of the critical micelle concentration of N,N-Bis(2-hydroxyethyl)stearamide. We will delve into the theoretical underpinnings of micellization, present robust experimental methodologies for determining the CMC, and analyze the key factors that influence this crucial parameter. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, practical understanding of this versatile surfactant's behavior in aqueous media.

Section 1: The Molecular Architecture and Self-Assembly of N,N-Bis(2-hydroxyethyl)stearamide

The surfactant properties of N,N-Bis(2-hydroxyethyl)stearamide are intrinsically linked to its molecular structure. The long C18 hydrocarbon chain is lipophilic ("oil-loving") and water-insoluble, while the diethanolamide head group is hydrophilic ("water-loving") due to the presence of hydroxyl groups capable of hydrogen bonding with water.[1] In an aqueous environment, these opposing affinities dictate the molecule's behavior.

Below the CMC, the surfactant monomers primarily adsorb at interfaces, such as the air-water or oil-water interface, orienting themselves to minimize the unfavorable contact between their hydrophobic tails and water. This adsorption reduces the surface tension of the solution.[7] As the concentration of the surfactant increases, the interface becomes saturated. At this point, a further increase in concentration makes the self-assembly of monomers into micelles in the bulk solution thermodynamically favorable.[8]

These micelles are spherical aggregates where the hydrophobic stearamide tails form a core, effectively shielded from the aqueous environment, while the hydrophilic hydroxyethyl head groups form the outer corona, interacting with the surrounding water molecules. This process of micelle formation is a dynamic equilibrium between monomers and micelles.

Sources

- 1. nbinno.com [nbinno.com]

- 2. N,N-bis(2-hydroxyethyl)stearamide | 93-82-3 [amp.chemicalbook.com]

- 4. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Aqueous Phase Behavior of N,N-Bis(2-hydroxyethyl)stearamide

Preamble: A Molecule of Dichotomous Nature

N,N-Bis(2-hydroxyethyl)stearamide is a nonionic surfactant of significant interest in pharmaceutical and cosmetic formulations. Its utility stems from a classic amphiphilic architecture: a long, lipophilic 18-carbon stearoyl tail coupled with a compact, hydrophilic diethanolamine headgroup. This duality governs its interaction with water, leading to spontaneous self-assembly into a rich variety of ordered structures. Understanding and controlling this phase behavior is not merely an academic exercise; it is fundamental to harnessing its function as a solubilizer for poorly soluble active pharmaceutical ingredients (APIs), a stabilizer for complex emulsions, and a rheology modifier in advanced formulations.[1][2] This guide provides both the theoretical underpinnings and the practical, field-proven methodologies required to fully characterize the aqueous phase behavior of this versatile molecule.

Molecular Architecture and Physicochemical Profile

The behavior of N,N-Bis(2-hydroxyethyl)stearamide in water is a direct consequence of its molecular structure. The saturated C18 alkyl chain is profoundly hydrophobic, while the two hydroxyl groups on the headgroup allow for hydrogen bonding with water, rendering it hydrophilic. This balance dictates its self-assembly characteristics.

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)stearamide

| Property | Value | Source |

| Chemical Name | N,N-Bis(2-hydroxyethyl)octadecanamide | [3] |

| Synonyms | Stearamide DEA, Stearic Diethanolamide | [3][4] |

| CAS Number | 93-82-3 | [4][5][6] |

| Molecular Formula | C₂₂H₄₅NO₃ | [4][5] |

| Molecular Weight | 371.6 g/mol | [3] |

| Type | Nonionic Surfactant | [1][2] |

| Hydrogen Bond Donors | 2 | [4][5] |

| Hydrogen Bond Acceptors | 3 | [4][5] |

| Predicted logP | ~5.0 - 6.8 | [4] |

| Water Solubility (est.) | Very Low (e.g., 0.04793 mg/L @ 25°C) | [7] |

Theoretical Framework: The Energetics of Self-Assembly

The extremely low estimated water solubility of the individual N,N-Bis(2-hydroxyethyl)stearamide molecule is a critical starting point.[7] This insolubility is driven by the hydrophobic effect—the thermodynamic penalty paid when the large, nonpolar stearoyl chain disrupts the hydrogen-bonding network of water. To minimize this unfavorable interaction, the system acts to sequester the hydrophobic tails away from the aqueous environment. This drive for sequestration is the fundamental basis for all subsequent phase behavior.

The Critical Micelle Concentration (CMC)

At very low concentrations, the surfactant exists as monomers. As the concentration increases, a threshold is reached where the energetic benefit of sequestering the hydrophobic tails outweighs the entropic cost of ordering the molecules. At this point, known as the Critical Micelle Concentration (CMC) , the monomers spontaneously assemble into colloidal aggregates called micelles.[8][9] In a micelle, the hydrophobic tails form a liquid-like core, while the hydrophilic diethanolamine headgroups form a solvated outer corona, interfacing with the bulk water.

While the specific CMC for the C18 stearamide is not readily published, data from shorter-chain fatty acid diethanolamides show a clear trend: CMC decreases as the hydrophobic tail length increases.[4]

-

Lauroyl (C12) Diethanolamide: 0.63 mM[4]

-

Decanoyl (C10) Diethanolamide: 1.10 mM[4]

-

Octanoyl (C8) Diethanolamide: 1.45 mM[4]

Given this trend, it is scientifically sound to predict that N,N-Bis(2-hydroxyethyl)stearamide (C18) will have a very low CMC , likely in the micromolar range.